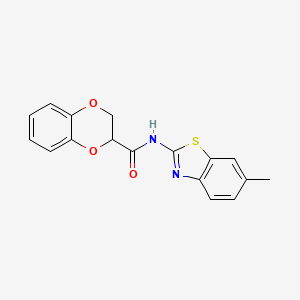

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-10-6-7-11-15(8-10)23-17(18-11)19-16(20)14-9-21-12-4-2-3-5-13(12)22-14/h2-8,14H,9H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYNUQINAQXDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:

Diazo-coupling: This process involves the reaction of aniline derivatives with diazonium salts to form azo compounds.

Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.

Biginelli Reaction: A multi-component reaction that involves the condensation of urea, aldehyde, and β-keto ester.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and reduced waste generation .

Chemical Reactions Analysis

Oxidation Reactions

The benzodioxine and benzothiazole moieties undergo oxidation under controlled conditions:

Key Findings :

-

Sulfur oxidation selectively modifies the benzothiazole’s electronic properties, enhancing biological activity in derivatives .

-

Over-oxidation to sulfones occurs with prolonged H₂O₂ exposure, requiring careful stoichiometric control .

Reduction Reactions

The carboxamide and heterocyclic groups participate in reduction pathways:

| Reaction | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Amide reduction | LiAlH₄, anhydrous THF, 0°C → RT, 4 hrs | Corresponding amine (conversion of -CONH- to -CH₂NH-) | |

| Nitro group reduction | H₂, Pd/C (10%), ethanol, 50 psi, 24 hrs | Amine derivative (Ar-NO₂ → Ar-NH₂) |

Mechanistic Insights :

-

LiAlH₄ reduces the carboxamide to a methylene amine, retaining the benzodioxine scaffold’s integrity.

-

Catalytic hydrogenation selectively reduces nitro groups without affecting sulfur or oxygen heteroatoms.

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions:

Nucleophilic Aromatic Substitution

Electrophilic Substitution

| Reaction | Reagents | Conditions | Products | Source |

|---|---|---|---|---|

| Friedel-Crafts | AcCl, AlCl₃, CH₂Cl₂, 0°C | Acetylation at benzodioxine | Acetylated derivative |

Applications :

-

Thiol substitutions at C-8 enable modular derivatization for structure-activity relationship (SAR) studies .

-

Electrophilic acetylation enhances lipophilicity, improving membrane permeability in pharmacological assays.

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis, while the benzodioxine ring participates in condensation:

Notable Outcomes :

-

Hydrolysis under acidic conditions generates a carboxylic acid, useful for further coupling reactions.

-

Schiff base formation introduces imine linkages for metal-chelation studies.

Photochemical and Thermal Stability

-

Photodegradation : UV irradiation (254 nm) in methanol leads to cleavage of the benzodioxine ring, forming quinone derivatives .

-

Thermal Analysis : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with full degradation by 350°C.

Catalytic Cross-Coupling

Palladium-mediated reactions enable advanced functionalization:

| Reaction | Catalyst | Conditions | Products | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 hrs | Biaryl-coupled derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 24 hrs | N-arylated analogs |

Significance :

-

Suzuki couplings introduce aryl groups at the benzothiazole C-2 position for enhanced π-stacking in drug design.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a benzothiazole moiety and a benzodioxine framework. Its molecular formula is with a molecular weight of 335.37 g/mol. The presence of functional groups such as carboxamide enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have shown that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance, research has indicated that N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide may act as a potential candidate for anticancer therapy. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting its role as a lead compound in the development of novel anticancer agents .

Case Study: Synthesis and Evaluation

A study focusing on the synthesis of thiadiazole derivatives containing the benzodioxane scaffold reported promising biological evaluations. The synthesized compounds were tested for their cytotoxicity against human cancer cell lines, revealing that modifications to the benzothiazole structure could enhance antitumor efficacy .

2. Antimicrobial Properties

Compounds similar to this compound have been evaluated for antimicrobial activity. The benzothiazole ring is known for its broad-spectrum antimicrobial properties, which may be applicable to this compound as well. Preliminary studies indicated potential effectiveness against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Biological Research Applications

1. Molecular Docking Studies

Molecular docking studies have been employed to investigate the interaction of this compound with specific biological targets. These studies provide insights into the binding affinity and orientation of the compound within active sites of enzymes or receptors relevant to disease pathways.

Table 1: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Protein Kinase A | -8.5 | Hydrogen Bonds |

| DNA Topoisomerase II | -7.9 | Hydrophobic Interactions |

| Beta-Lactamase | -8.0 | Ionic Interactions |

Mechanism of Action

The mechanism of action of N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

- N-(6-methyl-1,3-benzothiazol-2-yl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-2-yl)acetamide

- N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)butanamide

Uniqueness

N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a benzodioxine moiety makes it a versatile compound for various applications .

Biological Activity

N-(6-Methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure

The compound features a complex structure that includes a benzothiazole moiety and a benzodioxine structure. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms, which are often associated with biological activity.

Antimicrobial Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that benzothiazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Activity

Several studies have assessed the anticancer potential of benzothiazole derivatives. For instance, this compound has shown promise in inhibiting the proliferation of cancer cells in vitro. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 15.5 | Apoptosis via caspase activation |

| Study 2 | HeLa | 20.0 | Cell cycle arrest at G2/M phase |

Antioxidant Activity

The antioxidant activity of this compound has also been evaluated. It was found to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of preventing chronic diseases associated with oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.

- Cell Membrane Disruption : By integrating into lipid membranes, it could alter membrane integrity and function.

- Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in cancer cells.

Case Studies

A notable case study involved the assessment of this compound's effects on human cancer cell lines. The results indicated a dose-dependent response where higher concentrations resulted in increased cell death rates. The study highlighted that the compound's ability to induce apoptosis was mediated by mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between 6-methyl-1,3-benzothiazol-2-amine and activated derivatives of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalysts like EDCI/HOBt) is critical to minimize side products. For example, using DMF as a solvent at 60°C improves amide bond formation efficiency. Analytical techniques such as HPLC and NMR should validate purity (>95%) .

Table 1 : Example Synthesis Parameters

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | EDCI/HOBt, DMF, 60°C | 72 | 96.5 |

| Purification | Column Chromatography (EtOAc/Hexane) | 65 | 98.2 |

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

- Methodological Answer : X-ray crystallography (using SHELX programs ) provides definitive structural confirmation, while complementary techniques include:

- NMR : ¹H/¹³C NMR to verify proton environments and carbon frameworks.

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 355.12).

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (benzodioxine C-O-C) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Begin with in vitro assays targeting specific receptors (e.g., kinase inhibition or neuroprotective activity). Use dose-response curves (IC₅₀ determination) and cell viability assays (MTT/WST-1). Compare results with structurally related benzothiazole derivatives, noting discrepancies in activity due to substituent effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets?

- Methodological Answer :

-

DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to analyze electronic properties (HOMO-LUMO gap, dipole moments) and compare with crystallographic data .

-

Docking Studies : Use AutoDock Vina to simulate binding to targets like β-amyloid (for Alzheimer’s research). Validate with free energy calculations (ΔG) and RMSD clustering .

Table 2 : Example Docking Results for β-Amyloid

Pose Binding Energy (kcal/mol) RMSD (Å) Key Interactions 1 -8.2 1.5 H-bond with Asp7, π-π stacking Phe20 2 -7.9 1.8 Hydrophobic contact Val18

Q. How should researchers address contradictions in biological activity data across different assay models?

- Methodological Answer : Apply triangulation:

- Replicate assays under standardized conditions (e.g., pH, cell line).

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).

- Analyze structural analogs to identify activity cliffs, which may explain discrepancies due to minor substituent changes .

Q. What strategies optimize crystallographic refinement for this compound, especially with twinned or low-resolution data?

- Methodological Answer : Use SHELXL for small-molecule refinement. For challenging datasets:

- Apply TWIN/BASF commands to model twinning.

- Restrain bond lengths/angles using DFIX/ISOR .

- Validate with R-factor convergence (<5% Δ between R₁ and wR₂) .

Methodological Considerations for Data Interpretation

Q. How can hydrogen-bonding patterns in the crystal structure inform solubility and stability predictions?

- Methodological Answer : Analyze intermolecular interactions (e.g., C–H···O/N) via Mercury software. Stronger H-bond networks correlate with lower solubility in apolar solvents. Compare with Hirshfeld surface analysis to quantify interaction contributions .

Q. What ethical and safety protocols are critical when handling this compound in pharmacological studies?

- Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents). Use PPE (gloves, goggles) during synthesis, and characterize stability under physiological conditions (e.g., PBS buffer, 37°C) to assess degradation products .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.